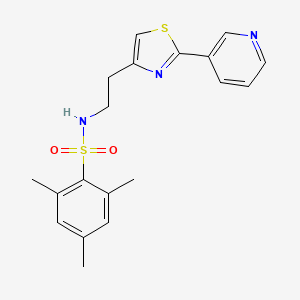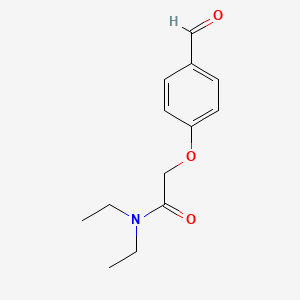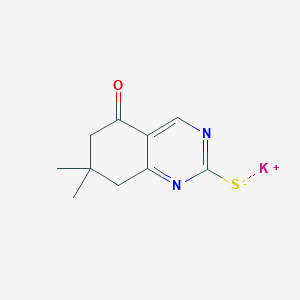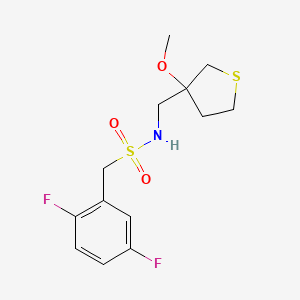![molecular formula C21H25FN2O2 B2788017 4-(tert-butyl)-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide CAS No. 477862-38-7](/img/structure/B2788017.png)
4-(tert-butyl)-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide is a useful research compound. Its molecular formula is C21H25FN2O2 and its molecular weight is 356.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-tert-butyl-N’-[(1E)-[4-(3-fluoropropoxy)phenyl]methylidene]benzohydrazide, also known as 4-tert-butyl-N-[(E)-[4-(3-fluoropropoxy)phenyl]methylideneamino]benzamide or 4-(tert-butyl)-N’-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide:
Pharmaceutical Research
This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions. Researchers are exploring its efficacy and safety profiles through in vitro and in vivo studies .
Chemical Synthesis
In the field of chemical synthesis, this compound is used as an intermediate for the production of more complex molecules. Its functional groups make it a versatile building block in organic synthesis, enabling the creation of novel compounds with potential applications in various industries, including pharmaceuticals and agrochemicals .
Material Science
Material scientists are investigating the use of this compound in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical strength, thermal stability, and chemical resistance. This makes it valuable for applications in coatings, adhesives, and composite materials .
Biological Studies
In biological studies, this compound is used as a probe to understand the mechanisms of various biological processes. Its ability to bind to specific proteins and enzymes allows researchers to study their functions and interactions in detail. This can lead to the discovery of new therapeutic targets and the development of more effective treatments .
Environmental Science
Environmental scientists are exploring the potential of this compound in pollution control and remediation. Its chemical properties enable it to interact with and neutralize harmful pollutants, making it a candidate for use in water and soil purification technologies. Research is ongoing to optimize its effectiveness and environmental safety .
Agricultural Applications
In agriculture, this compound is being studied for its potential as a pesticide or herbicide. Its ability to disrupt the biological processes of pests and weeds can help in developing more effective and environmentally friendly agricultural chemicals. Researchers are focusing on its efficacy, safety, and impact on non-target organisms .
Analytical Chemistry
Analytical chemists use this compound as a standard or reagent in various analytical techniques. Its well-defined chemical properties make it suitable for use in chromatography, spectroscopy, and other methods to identify and quantify other substances. This helps in ensuring the accuracy and reliability of analytical results .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential to act as a lead compound in drug discovery. Its structure can be modified to enhance its biological activity and selectivity, leading to the development of new therapeutic agents. Researchers are conducting structure-activity relationship (SAR) studies to optimize its properties .
Mechanism of Action
Target of Action
The primary target of this compound is 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the dehydration process.
Mode of Action
It is believed that it interacts with its target enzyme, potentially inhibiting its function . This could lead to disruption in the fatty acid synthesis pathway, affecting the production of essential cellular components.
Biochemical Pathways
The compound primarily affects the fatty acid synthesis pathway By interacting with the FabZ enzyme, it could disrupt the dehydration process in this pathway
properties
IUPAC Name |
4-tert-butyl-N-[(E)-[4-(3-fluoropropoxy)phenyl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c1-21(2,3)18-9-7-17(8-10-18)20(25)24-23-15-16-5-11-19(12-6-16)26-14-4-13-22/h5-12,15H,4,13-14H2,1-3H3,(H,24,25)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENOYZNZRJKLAK-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2787939.png)


![2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2787947.png)

![(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine](/img/structure/B2787949.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2787954.png)
![8-ethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2787957.png)